Isobutylparaben-d4

Description

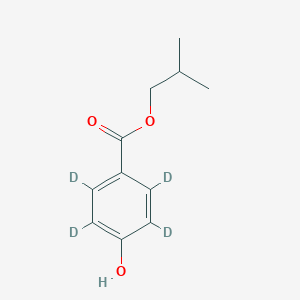

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

198.25 g/mol |

IUPAC Name |

2-methylpropyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i3D,4D,5D,6D |

InChI Key |

XPJVKCRENWUEJH-LNFUJOGGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)OCC(C)C)[2H])[2H])O)[2H] |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Isobutylparaben-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Isobutylparaben-d4 (Isobutyl 4-hydroxybenzoate-d4), a deuterated analog of the widely used preservative, isobutylparaben. This isotopically labeled compound serves as a valuable internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based assays.

Overview of this compound

This compound is a stable isotope-labeled version of isobutylparaben, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a molecule with a higher mass, allowing for its use as an internal standard in analytical methods to improve the accuracy and precision of quantification of the non-labeled analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₀D₄O₃ |

| CAS Number | 1219805-33-0 |

| Molecular Weight | 198.25 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a two-step process: the deuteration of 4-hydroxybenzoic acid followed by the esterification of the resulting 4-hydroxybenzoic acid-d4 with isobutanol.

Step 1: Synthesis of 4-Hydroxybenzoic Acid-d4

The synthesis of the deuterated precursor, 4-hydroxybenzoic acid-d4, can be achieved through a hydrogen-deuterium exchange reaction on the aromatic ring of 4-hydroxybenzoic acid.

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid-d4

-

Reaction Setup: In a sealed reaction vessel, dissolve 1 gram of 4-hydroxybenzoic acid in 20 mL of deuterium oxide (D₂O, 99.8 atom % D).

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of a suitable catalyst for H-D exchange, such as platinum on carbon (Pt/C) or a homogeneous iridium catalyst.

-

Reaction Conditions: Heat the mixture to a temperature of 120-150°C under a deuterium gas atmosphere (if using a heterogeneous catalyst) for 24-48 hours. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst (if heterogeneous).

-

Isolation: Lyophilize the filtrate to remove the D₂O and obtain the crude 4-hydroxybenzoic acid-d4. The product can be further purified by recrystallization from a suitable solvent system, such as D₂O/acetonitrile-d3.

Step 2: Esterification of 4-Hydroxybenzoic Acid-d4 with Isobutanol

The deuterated 4-hydroxybenzoic acid is then esterified with isobutanol to yield this compound. A common method for this transformation is the Fischer esterification.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask, add 1 gram of 4-hydroxybenzoic acid-d4 and 10 equivalents of isobutanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 108°C for isobutanol) for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess isobutanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Table 2: Summary of a Plausible Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Solvent | Typical Yield (Estimated) |

| 1. Deuteration | 4-Hydroxybenzoic acid | D₂O, Pt/C | D₂O | >90% |

| 2. Esterification | 4-Hydroxybenzoic Acid-d4, Isobutanol | H₂SO₄ (catalytic) | Isobutanol (reagent and solvent) | 70-85% |

Note: The yields are estimated based on similar reactions reported in the literature for non-deuterated or other isotopically labeled analogs.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and the catalyst. A combination of chromatographic and recrystallization techniques is typically employed to achieve high purity.

Experimental Protocol: Purification of this compound

-

Column Chromatography: The crude this compound is first purified by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is commonly used for elution. The fractions containing the pure product are identified by TLC analysis.

-

Recrystallization: The fractions containing the purified product are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as a mixture of ethanol and water or hexane and ethyl acetate, to obtain highly pure this compound as a crystalline solid.

-

Purity Assessment: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For isotopically labeled compounds, mass spectrometry is essential to confirm the isotopic enrichment.

Visualizing the Workflow

The following diagrams illustrate the proposed synthesis and purification workflows for this compound.

An In-Depth Technical Guide to the Isotopic Purity Determination of Isobutylparaben-d4 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the isotopic purity of Isobutylparaben-d4, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines the theoretical background, detailed experimental protocols, data analysis, and visualization of the workflow.

Introduction to Isotopic Purity in Drug Development

Deuterated compounds, such as this compound, are essential as internal standards in quantitative mass spectrometry assays. Their chemical behavior is nearly identical to their non-deuterated (endogenous) counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. The accuracy of these quantitative methods relies heavily on the isotopic purity of the deuterated standard. Isotopic purity refers to the proportion of the deuterated compound that contains the intended number of deuterium atoms. Impurities in the form of molecules with fewer deuterium atoms (isotopologues) can interfere with the quantification of the analyte, leading to inaccurate results. Therefore, rigorous determination of isotopic purity is a critical step in the validation of bioanalytical methods.

Principles of Mass Spectrometry for Isotopic Purity Determination

Mass spectrometry (MS) is the primary technique for assessing isotopic purity. It separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation of isotopologues. High-resolution mass spectrometry (HRMS) is particularly well-suited for this purpose due to its ability to resolve species with very small mass differences.

The core principle involves measuring the relative abundance of the target deuterated molecule (e.g., this compound) and its less-deuterated isotopologues (d0, d1, d2, d3). The isotopic purity is then calculated based on the distribution of these species. It is important to distinguish between:

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position within a molecule.

-

Species Abundance: The percentage of the total population of molecules that have a specific, complete isotopic composition.

For a compound like this compound, even with a high isotopic enrichment at each of the four specified positions, the statistical distribution will result in a small population of molecules with fewer than four deuterium atoms.

Experimental Methodology

The determination of isotopic purity for this compound can be effectively carried out using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The following sections provide a detailed protocol for an LC-MS/MS-based approach, which is commonly used for paraben analysis.[1][2]

Sample Preparation

Given that the analysis is of a chemical standard, the sample preparation is straightforward.

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound standard and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of a known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to an appropriate concentration for MS analysis (e.g., 1 µg/mL). The final solvent composition should be compatible with the LC mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a general LC-MS/MS method that can be adapted for the analysis of this compound.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 30% B, linear gradient to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | -4.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Analysis Mode | Full Scan (to identify all isotopologues) and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for targeted analysis |

Data Acquisition

For isotopic purity determination, it is crucial to acquire high-resolution full scan mass spectra to resolve the isotopic peaks of this compound and its isotopologues. The theoretical masses are presented in Table 2.

Table 2: Theoretical Monoisotopic Masses of Isobutylparaben Isotopologues

| Isotopologue | Chemical Formula | Monoisotopic Mass (Da) |

| Isobutylparaben-d0 | C₁₁H₁₄O₃ | 194.0943 |

| Isobutylparaben-d1 | C₁₁H₁₃DO₃ | 195.1006 |

| Isobutylparaben-d2 | C₁₁H₁₂D₂O₃ | 196.1068 |

| Isobutylparaben-d3 | C₁₁H₁₁D₃O₃ | 197.1131 |

| This compound | C₁₁H₁₀D₄O₃ | 198.1194 |

Data Analysis and Presentation

Isotopic Distribution Calculation

The isotopic purity is determined by calculating the relative abundance of each isotopologue. The peak area of each isotopic peak from the mass spectrum is integrated.

The percentage of each isotopologue is calculated as follows:

% Abundance of d_x = (Area of d_x Peak / Sum of Areas of all Isotopologue Peaks) * 100

It is important to correct for the contribution of the natural abundance of ¹³C to the isotopic peaks. For example, the peak at m/z corresponding to the d1 isotopologue will have a contribution from the d0 isotopologue containing one ¹³C atom. This correction is essential for accurate purity assessment.

Representative Quantitative Data

The following table presents a hypothetical but realistic isotopic distribution for a high-quality this compound standard.

Table 3: Hypothetical Isotopic Purity Data for this compound

| Isotopologue | Measured Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.3 |

| d2 | 0.8 |

| d3 | 1.5 |

| d4 | 97.3 |

| Total Isotopic Purity (d4) | 97.3% |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the isotopic purity determination of this compound.

Conclusion

The accurate determination of isotopic purity is paramount for the reliable use of deuterated internal standards in quantitative bioanalysis. This guide has provided a detailed framework for the analysis of this compound using LC-MS/MS. By following a well-defined experimental protocol and a rigorous data analysis workflow, researchers can confidently establish the isotopic purity of their standards, ensuring the accuracy and validity of their analytical data. The principles and methods described herein are also applicable to the isotopic purity determination of other deuterated molecules.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Isobutylparaben-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Isobutylparaben-d4. This deuterated analog of Isobutylparaben is a valuable tool in various research applications, including metabolic studies and as an internal standard in quantitative analyses. This document outlines the predicted spectral data based on the analysis of its non-deuterated counterpart, details experimental protocols for data acquisition, and presents the information in a clear, structured format for ease of comparison and interpretation.

Introduction

Isobutylparaben, the isobutyl ester of p-hydroxybenzoic acid, is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. Understanding its metabolic fate and accurately quantifying its presence in various matrices is of significant interest. This compound, where four hydrogen atoms in the isobutyl group have been replaced with deuterium, serves as a crucial analytical tool. The deuterium labeling provides a distinct mass spectrometric signature and alters the NMR spectrum in a predictable manner, aiding in its unambiguous identification and quantification.

It is important to note that for the purposes of this guide, it is assumed that the four deuterium atoms are located on the two terminal methyl groups of the isobutyl moiety. This is a common and chemically logical labeling pattern for a "d4" designation of this molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside the experimental data for the non-deuterated Isobutylparaben for direct comparison. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectral Data

Table 1: ¹H NMR Spectral Data of Isobutylparaben and Predicted Data for this compound

| Assignment | Isobutylparaben | Predicted this compound |

| δ (ppm), Multiplicity, J (Hz), Integration | δ (ppm), Multiplicity, J (Hz), Integration | |

| H-2', H-6' | 7.88, d, 8.8, 2H | 7.88, d, 8.8, 2H |

| H-3', H-5' | 6.85, d, 8.8, 2H | 6.85, d, 8.8, 2H |

| -OH | ~9.7 (variable), br s, 1H | ~9.7 (variable), br s, 1H |

| -OCH₂- | 4.08, d, 6.7, 2H | 4.08, d, 6.7, 2H |

| -CH- | 2.08, nonet, 6.7, 1H | 2.08, t, 6.7, 1H |

| -CH₃ | 1.00, d, 6.7, 6H | Signal Absent |

d = doublet, t = triplet, nonet = nonet, br s = broad singlet

The most significant predicted change in the ¹H NMR spectrum of this compound is the absence of the signal corresponding to the two methyl groups of the isobutyl chain. Consequently, the multiplicity of the adjacent methine proton (-CH-) is predicted to simplify from a nonet to a triplet, due to coupling only with the methylene (-OCH₂-) protons.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Spectral Data of Isobutylparaben and Predicted Data for this compound

| Assignment | Isobutylparaben δ (ppm) | Predicted this compound δ (ppm) |

| C=O | 166.5 | 166.5 |

| C-4' | 161.0 | 161.0 |

| C-2', C-6' | 131.8 | 131.8 |

| C-1' | 122.5 | 122.5 |

| C-3', C-5' | 115.2 | 115.2 |

| -OCH₂- | 71.0 | 71.0 |

| -CH- | 27.9 | 27.9 |

| -CD₂H (or -CD₃) | 19.1 | Signal significantly attenuated and may appear as a multiplet |

In the ¹³C NMR spectrum, the carbon atoms of the deuterated methyl groups are expected to show a significantly reduced signal intensity due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons and potential splitting due to carbon-deuterium coupling. The chemical shift may also be slightly altered.

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for paraben analogs.

1. Sample Preparation:

-

Solvent Selection: A suitable deuterated solvent that dissolves the sample and has minimal overlapping signals should be chosen. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated methanol (CD₃OD). For parabens, CDCl₃ or DMSO-d₆ are generally suitable.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Sample Filtration: To ensure high-resolution spectra, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm is generally sufficient for parabens.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak identification.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

Visualization of this compound Structure and NMR Logic

The following diagrams illustrate the chemical structure of this compound with the assumed deuterated positions highlighted, and the logical workflow for its NMR analysis.

Caption: Chemical structure of this compound with deuterated methyl groups.

Caption: Workflow for the NMR spectral analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a powerful method for its structural confirmation and differentiation from its non-deuterated analog. The predicted spectra, based on the well-understood principles of NMR spectroscopy and the known data for Isobutylparaben, offer a reliable guide for researchers. The key distinguishing features in the ¹H NMR spectrum are the absence of the isobutyl methyl signals and the simplified multiplicity of the methine proton. In the ¹³C NMR spectrum, the signals for the deuterated carbons are expected to be significantly attenuated. By following the detailed experimental protocols outlined in this guide, researchers can obtain high-quality NMR data to support their studies in drug metabolism, pharmacokinetics, and analytical chemistry.

Isobutylparaben-d4: A Technical Guide to its Certificate of Analysis and Reference Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and reference standards for Isobutylparaben-d4. It is designed to assist researchers, scientists, and drug development professionals in understanding and utilizing this stable isotope-labeled internal standard for quantitative analysis. This document outlines typical specifications, analytical methodologies, and data interpretation.

Certificate of Analysis: Typical Data and Specifications

A Certificate of Analysis (CoA) for this compound provides critical information about its identity, purity, and quality. While specific values may vary slightly between batches and suppliers, a typical CoA will include the data presented in the tables below.

Compound Information

| Parameter | Specification |

| Compound Name | This compound |

| Chemical Formula | C₁₁H₁₀D₄O₃ |

| CAS Number | 1219805-33-0 |

| Molecular Weight | 198.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Acetonitrile, Methanol, DMSO |

Quality Control Data

| Test | Specification | Method Reference |

| Chemical Purity | ≥99.0% | HPLC-UV |

| Isotopic Purity | ≥98% atom % D | Mass Spectrometry |

| Isotopic Enrichment | ≥99% (d₄) | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, Mass Spec |

Experimental Protocols

The following sections detail the methodologies used to determine the quality and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of this compound is typically assessed using reverse-phase HPLC with UV detection.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

-

Gradient Program: A typical gradient might start at 50% acetonitrile and increase to 95% over several minutes to ensure the elution of any less polar impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 258 nm.

-

Sample Preparation: The this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is compared to the total area of all peaks to determine the chemical purity.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

Mass spectrometry is a critical technique for confirming the isotopic purity and enrichment of deuterated standards.[1]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for parabens.

-

Data Acquisition: Full scan mode to observe the isotopic distribution of the molecular ion.

-

Analysis for Isotopic Purity: The relative intensities of the ion corresponding to the unlabeled Isobutylparaben (M+0) and the deuterated species (M+4) are compared. Isotopic purity is calculated by dividing the intensity of the desired deuterated peak by the sum of the intensities of all related isotopic peaks.[2]

-

Analysis for Isotopic Enrichment: The distribution of deuterated species (d₀, d₁, d₂, d₃, d₄) is determined. The percentage of the d₄ species relative to the sum of all species represents the isotopic enrichment. For a reliable deuterated internal standard, an isotopic enrichment of ≥98% is generally recommended.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d₆).

-

Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of its unlabeled counterpart. In the case of this compound, where the deuterium labels are on the isobutyl group, the signals corresponding to the isobutyl protons will be absent or significantly reduced in intensity. The aromatic protons and the hydroxyl proton should remain, confirming the integrity of the core structure. The chemical shifts for Isobutylparaben are approximately:

-

Aromatic protons: Two doublets around 6.9 and 7.9 ppm.

-

-OCH₂- protons: A doublet around 3.8 ppm.

-

-CH- proton: A multiplet around 2.1 ppm.

-

-CH₃ protons: A doublet around 1.0 ppm.

-

-OH proton: A broad singlet, chemical shift can vary.

-

Visualizations

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Workflow for the generation of a Certificate of Analysis.

Caption: Decision logic for analytical testing of this compound.

Conclusion

The use of a well-characterized internal standard is paramount for achieving accurate and reliable results in quantitative bioanalytical studies. This guide provides the foundational knowledge for understanding the quality parameters of this compound as presented in a Certificate of Analysis. The detailed experimental protocols offer a starting point for in-house method development and validation, ensuring the integrity of future research and drug development activities.

References

physicochemical properties of Isobutylparaben-d4

An In-Depth Technical Guide to the Physicochemical Properties of Isobutylparaben-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of Isobutylparaben, a member of the paraben family of preservatives.[1] Parabens are alkyl esters of p-hydroxybenzoic acid widely used for their broad-spectrum antimicrobial activity in cosmetics, pharmaceuticals, and food products.[2][3] The incorporation of stable heavy isotopes, such as deuterium (²H or D), into drug molecules is a critical technique in drug development.[1][4] Deuterated compounds like this compound serve primarily as internal standards for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), due to their chemical similarity to the non-labeled analog but distinct mass.[4][5] Deuteration can also potentially alter the pharmacokinetic and metabolic profiles of a drug, a field of growing interest.[1][4] This guide provides a comprehensive overview of the core , relevant experimental methodologies, and logical relationships between its structural and functional characteristics.

Physicochemical Data

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | Isobutyl 4-hydroxybenzoate-d4 | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 1219805-33-0 | [1][6] |

| Molecular Formula | C₁₁H₁₀D₄O₃ | [6] |

| Molecular Weight | 198.25 g/mol (Calculated) | |

| Appearance | White to off-white solid | [7] |

Note: The molecular weight of Isobutylparaben (C₁₁H₁₄O₃) is approximately 194.23 g/mol .[2][8][9] The increase in mass for the d4 variant is due to the replacement of four hydrogen atoms (1.008 amu) with four deuterium atoms (2.014 amu).

Table 2: Physical and Solubility Properties (Data for Isobutylparaben as a proxy)

| Property | Value | Source(s) |

| Melting Point | 75 - 77 °C | [9][10] |

| Boiling Point | 302.3 ± 15.0 °C (at 760 mmHg) | [2][11][12] |

| pKa | 8.17 ± 0.15 (Predicted) | [12][13] |

| LogP (Octanol-Water Partition Coefficient) | 3.11 - 3.43 | [2][11][13] |

| Water Solubility | Very slightly soluble / Insoluble | [10][11][12] |

| Organic Solvent Solubility | Soluble in methanol, ethanol, ether, acetone, chloroform | [2][10][11] |

Experimental Protocols

Detailed experimental protocols for determining every physicochemical property are extensive. The following sections outline the general methodologies for the synthesis and analysis of deuterated parabens.

Synthesis of Deuterated Parabens

The synthesis of deuterated aromatic compounds like this compound typically involves a hydrogen-deuterium (H-D) exchange reaction.

-

General Protocol for H-D Exchange:

-

Reaction Setup: The non-deuterated aromatic compound (Isobutylparaben) is dissolved or dispersed in a deuterated solvent, most commonly heavy water (D₂O).[14]

-

Catalysis: The reaction is often facilitated by a catalyst, such as platinum on alumina, and may require high temperature and pressure to proceed efficiently.[15][16] Microwave irradiation can be used as an alternative heating source to improve reaction efficiency and reduce processing time.[15]

-

Acid Treatment: In some methods, a strong deutero-acid with a low pKa is used to treat the liquid composition and facilitate the exchange of aromatic hydrogens for deuterium.[14]

-

Purification: After the reaction, the organic and aqueous layers are separated. The deuterated product is then isolated from the organic layer and purified, often through crystallization.[3][15]

-

-

Alternative Synthesis via Houben-Hoesch Reaction: A specific, two-step procedure has been developed for creating labeled parabens:

Analytical Determination of Parabens (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation, identification, and quantification of parabens in various matrices, including cosmetic and pharmaceutical products.[18][19]

-

Objective: To determine the purity and concentration of this compound.

-

Instrumentation:

-

HPLC system with a pump, injector, column oven, and a UV or Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[19]

-

-

Methodology:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration.

-

Mobile Phase: A mixture of organic solvents and water is used as the mobile phase. A common isocratic mobile phase consists of methanol, tetrahydrofuran (THF), acetonitrile (ACN), and water (e.g., in a 10:5:25:60 v/v ratio).[19]

-

Chromatographic Conditions:

-

Analysis: The standard solution is injected into the HPLC system. The retention time and peak area are recorded. The sample can then be analyzed under the same conditions for identification and quantification.

-

Visualization of Physicochemical Relationships

The following diagram illustrates the logical connections between the core chemical structure of this compound and its key physicochemical properties, which in turn dictate its primary application.

Caption: Logical flow from structure to properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ISOBUTYLPARABEN - Ataman Kimya [atamanchemicals.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Isobutylparaben | C11H14O3 | CID 20240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. Isobutylparaben|Isobutyl 4-hydroxybenzoate [paraben-preservatives.com]

- 11. Isobutylparaben | CAS#:4247-02-3 | Chemsrc [chemsrc.com]

- 12. Isobutylparaben CAS#: 4247-02-3 [m.chemicalbook.com]

- 13. Isobutylparaben | 4247-02-3 [chemicalbook.com]

- 14. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 15. tn-sanso.co.jp [tn-sanso.co.jp]

- 16. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]

- 17. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cir-safety.org [cir-safety.org]

- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

The Solubility of Isobutylparaben-d4 in Methanol vs. Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Isobutylparaben-d4 in two common organic solvents: methanol and acetonitrile. Understanding the solubility of this deuterated paraben is critical for a variety of research and development applications, including its use as an internal standard in analytical methods, formulation development, and toxicological studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and sample quantification, and a visual representation of the experimental workflow.

Quantitative Solubility Data

| Temperature (°C) | Solvent | Solubility (g/g of solvent) |

| 10 | Methanol | 1.15 |

| 20 | Methanol | 1.58 |

| 30 | Methanol | 2.21 |

| 40 | Methanol | 3.10 |

| 50 | Methanol | 4.35 |

| 10 | Acetonitrile | 0.68 |

| 20 | Acetonitrile | 0.94 |

| 30 | Acetonitrile | 1.30 |

| 40 | Acetonitrile | 1.79 |

| 50 | Acetonitrile | 2.48 |

Data presented is for butylparaben and serves as a close approximation for this compound. The data illustrates that solubility in both solvents increases with temperature and is significantly higher in methanol than in acetonitrile[1][2][3][4].

General qualitative assessments also indicate that isobutylparaben is easily soluble in alcohols like methanol[5].

Experimental Protocols

Determination of Solubility via the Gravimetric Method

The gravimetric method is a precise technique for determining the solubility of a compound in a given solvent at a specific temperature[4].

Materials and Apparatus:

-

This compound

-

Methanol (analytical grade)

-

Acetonitrile (analytical grade)

-

Thermostatic water bath with temperature control (±0.1°C)

-

Analytical balance (±0.0001 g)

-

Sealed glass vials

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed glass vial containing a known mass of the chosen solvent (methanol or acetonitrile). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The equilibration time can vary but is typically several hours.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial.

-

Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60°C) until a constant weight is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the mass of the empty vial from the final mass of the vial containing the dried solute. The mass of the solvent is calculated from the difference between the mass of the vial with the saturated solution and the mass of the vial with the dried solute. The solubility is then expressed as the mass of solute per mass of solvent (g/g).

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. This protocol outlines a general method for the analysis of isobutylparaben.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: A C18 reversed-phase column is commonly used for paraben analysis (e.g., 4.6 mm x 150 mm, 5 µm particle size)[6].

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water is typically employed. For example, an isocratic mobile phase could be a mixture of methanol and water[7][8].

-

Flow Rate: A typical flow rate is 1.0 mL/min[8].

-

Detection: UV detection at a wavelength of 254 nm is suitable for parabens[6][8].

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (methanol or acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

-

Sample Preparation: Dissolve a precisely weighed amount of the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection[9].

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound peak against the corresponding concentration for the standard solutions. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve[9].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isobutylparaben|Isobutyl 4-hydroxybenzoate [paraben-preservatives.com]

- 6. agilent.com [agilent.com]

- 7. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Isobutylparaben-d4: A Technical Overview for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide on Isobutylparaben-d4, a deuterated analog of the widely used preservative, Isobutylparaben. This guide details its chemical properties, and explores its biological interactions, focusing on relevant experimental protocols and signaling pathways.

Core Chemical and Physical Data

This compound, the deuterated form of Isobutylparaben, is primarily utilized as an internal standard in analytical and research applications, particularly in mass spectrometry-based methods, to ensure accurate quantification of the parent compound.

| Property | Value | Citation(s) |

| CAS Number | 1219805-33-0 | [1][2] |

| Molecular Formula | C₁₁H₁₀D₄O₃ | [1] |

| Molecular Weight | 198.25 g/mol | [3] |

Biological Activity and Toxicological Profile

Isobutylparaben, the non-deuterated parent compound, exhibits a range of biological activities primarily associated with its antimicrobial properties, which has led to its extensive use as a preservative in cosmetics, pharmaceuticals, and food products. However, research has also highlighted its potential as an endocrine-disrupting chemical.

Key biological interactions include:

-

Nuclear Receptor Activation: Isobutylparaben has been shown to activate several nuclear receptors, including the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5] This activation can alter the metabolism of various endogenous and exogenous compounds.

-

Oxidative Stress Induction: Studies have indicated that exposure to Isobutylparaben can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress within cells.[6][7]

-

Impact on Oocyte Maturation: Research has demonstrated that Isobutylparaben can negatively affect the maturation of oocytes by inducing oxidative stress and causing abnormalities in the cytoskeleton.[6][7]

Experimental Protocols

The following sections detail methodologies for key experiments relevant to the study of Isobutylparaben and its biological effects.

Nuclear Receptor Activation Assays

Objective: To determine the ability of Isobutylparaben to activate PXR, CAR, and PPARα.

Methodology: Reporter Gene Assay [4][8]

-

Cell Culture: Stably transfected cell lines expressing the human PXR, CAR, or PPARα receptor and a corresponding reporter gene (e.g., luciferase) linked to a responsive promoter are cultured in an appropriate medium.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of Isobutylparaben or a known reference agonist.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The fold activation of the reporter gene is calculated relative to a vehicle control.

Oocyte Maturation Assay

Objective: To assess the impact of Isobutylparaben on the in vitro maturation of oocytes.

-

Oocyte Collection: Cumulus-oocyte complexes (COCs) are collected from the ovaries of a suitable animal model (e.g., porcine).

-

In Vitro Maturation (IVM): COCs are cultured in a defined maturation medium.

-

Isobutylparaben Exposure: The IVM medium is supplemented with different concentrations of Isobutylparaben. A control group without Isobutylparaben is also maintained.

-

Assessment of Maturation: After a specific culture period (e.g., 44 hours), the maturation status of the oocytes is evaluated by observing the extrusion of the first polar body under a microscope.

-

Further Analysis: Additional endpoints such as cumulus cell expansion, spindle morphology, chromosome alignment, reactive oxygen species (ROS) levels, and apoptosis can be assessed using specific staining and imaging techniques.

Signaling Pathways

The biological effects of Isobutylparaben are mediated through its interaction with specific signaling pathways. The following diagrams illustrate key pathways implicated in its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism-Disrupting Chemicals and the Constitutive Androstane Receptor CAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling control of the constitutive androstane receptor (CAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative study of the effect of 17 parabens on PXR-, CAR- and PPARα-mediated transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isobutylparaben Negatively Affects Porcine Oocyte Maturation Through Increasing Oxidative Stress and Cytoskeletal Abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Isobutylparaben-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity Isobutylparaben-d4, a crucial internal standard for analytical and research applications. This document outlines key specifications from various suppliers, details relevant experimental protocols for its use and quality control, and presents a logical workflow for procurement and verification.

Commercial Supplier Data

The selection of a high-purity deuterated standard is paramount for accurate and reproducible results in quantitative analysis, particularly in mass spectrometry-based assays. The following table summarizes the specifications for this compound available from prominent commercial suppliers. Data has been compiled from publicly available Certificates of Analysis and product data sheets.

| Supplier | Product/Catalogue No. | Chemical Purity | Isotopic Purity (Enrichment) | Analytical Method(s) |

| LGC Standards | I780101 | 98.52% | >95% | HPLC, NMR |

| MedChemExpress | HY-W015026S | Information not publicly available | Information not publicly available | Not specified |

| HPC Standards | 681856 | Information not publicly available | Information not publicly available | Not specified |

| CDN Isotopes | D-6837 | Information not publicly available | 99 atom % D | Not specified |

| Cayman Chemical | Not specified | ≥98% (for similar deuterated standards) | ≥99% deuterated forms (d1-d4); ≤1% d0 (for similar deuterated standards) | Not specified |

Note: For suppliers where specific data is not publicly available, it is recommended to request a Certificate of Analysis prior to purchase. Cayman Chemical's data is based on typical specifications for their deuterated standards.[1][2]

Experimental Protocols

The following protocols are representative methodologies for the synthesis, quality control, and application of this compound as an internal standard.

Synthesis of Deuterated Parabens (General Approach)

A common method for the synthesis of deuterated parabens involves the esterification of a deuterated p-hydroxybenzoic acid precursor. A two-step procedure can also be employed starting from commercially available labeled phenols.[3]

Methodology:

-

Acylation of Phenol: A deuterated phenol is acylated via a Houben-Hoesch reaction with trichloroacetonitrile. This reaction is highly regioselective, yielding the para-disubstituted product.[3]

-

Modified Haloform Reaction: The resulting trichloromethyl ketone undergoes a modified haloform reaction to produce the corresponding deuterated paraben ester. This step avoids the need for protecting groups.[3]

This method can be adapted for the synthesis of various deuterated and 13C-labeled parabens.[3] Another approach involves the synthesis of deuterated acids and bases using bipolar membranes, which can serve as precursors in deuterated compound synthesis.[4]

Quality Control: Purity and Identity Confirmation

The chemical and isotopic purity of this compound is critical for its function as an internal standard. The following are standard analytical techniques for verification.

a) High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5][6]

-

Mobile Phase: A gradient or isocratic mixture of methanol and water, or acetonitrile and a buffered aqueous solution (e.g., pH 2.0-2.5 phosphate buffer).[5][7][8] A common mobile phase is a 60:40 (v/v) mixture of methanol and water.[6]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Injection Volume: 10-20 µL.[7]

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the solution into the HPLC system.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the chemical purity.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structure Verification

NMR is a powerful tool for confirming the isotopic labeling pattern and assessing the isotopic enrichment of this compound.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a sample of the this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra.

-

Analyze the spectra to confirm the presence and position of the deuterium atoms by observing the absence of corresponding proton signals.

-

The isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of non-deuterated positions. NMR is a key technique for the analysis of isotopically labeled compounds.[9][10][11]

Workflow for Procurement and Quality Verification of this compound

The following diagram illustrates a recommended workflow for researchers and drug development professionals when sourcing and verifying a high-purity deuterated standard.

Caption: Procurement and QC Workflow for this compound.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Synthesis of 13 C-labeled parabens from isotopically enriched phenols using the Houben-Hoesch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. iomcworld.org [iomcworld.org]

- 7. A simple and rapid HPLC method for determination of parabens and their degradation products in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phytojournal.com [phytojournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

Methodological & Application

Application Note: High-Throughput Analysis of Isobutylparaben in Cosmetic Products Using Isobutylparaben-d4 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isobutylparaben in cosmetic products. To ensure accuracy and precision, a stable isotope-labeled internal standard, Isobutylparaben-d4, is employed. The protocol outlines a straightforward sample preparation procedure involving solvent extraction, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput screening of isobutylparaben in various cosmetic matrices, aiding in quality control and regulatory compliance.

Introduction

Parabens are a class of p-hydroxybenzoic acid esters widely used as preservatives in cosmetic and pharmaceutical products due to their broad-spectrum antimicrobial activity.[1] Isobutylparaben is one such commonly used paraben. However, concerns regarding their potential endocrine-disrupting effects have led to increased scrutiny and regulatory monitoring of their levels in consumer products.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of trace-level contaminants in complex matrices.[2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is crucial for accurate quantification.[5][6] The SIL-IS co-elutes with the target analyte and experiences similar matrix effects and variations in sample preparation and instrument response, thereby normalizing the signal and leading to more reliable results.[5][7] This application note provides a detailed protocol for the determination of isobutylparaben in cosmetic samples, leveraging the benefits of this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Isobutylparaben (analytical standard)

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

0.2 µm syringe filters

Instrumentation

-

UPLC System with a binary solvent manager and a sample manager

-

Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve isobutylparaben and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of isobutylparaben by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to prepare the internal standard spiking solution.

Sample Preparation

-

Accurately weigh 100 mg of the cosmetic sample (e.g., lotion, cream) into a 15 mL polypropylene centrifuge tube.[2][3]

-

Add 5 mL of methanol to the tube.

-

Vortex for 1 minute to disperse the sample.

-

Sonicate the sample for 15 minutes in an ultrasonic bath.[8]

-

Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

-

Add a fixed amount of the this compound internal standard spiking solution to the filtered extract.

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 30 |

| 3.0 | 95 |

| 4.0 | 95 |

| 4.1 | 30 |

| 5.0 | 30 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Isobutylparaben | 193.1 | 92.1 | 25 | 20 |

| This compound | 197.1 | 96.1 | 25 | 20 |

Data Presentation

The performance of the method was evaluated for linearity, recovery, and limits of detection (LOD) and quantification (LOQ). The results are summarized in the table below.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Calibration Range | 1 - 500 ng/mL |

| Recovery (%) | 92 - 105% |

| Precision (%RSD) | < 10% |

| LOD | 0.5 ng/mL |

| LOQ | 1.5 ng/mL |

Visualization of Methodologies

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass-Spectrometry-Based Research of Cosmetic Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dmbj.org.rs [dmbj.org.rs]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlantis-press.com [atlantis-press.com]

Application Note: Quantification of Parabens Using Isotope Dilution Mass Spectrometry

Introduction

Parabens, a class of p-hydroxybenzoic acid esters, are widely utilized as antimicrobial preservatives in a vast array of consumer products, including cosmetics, pharmaceuticals, and food items.[1][2][3] Their extensive use has led to concerns regarding potential human health risks, necessitating accurate and sensitive analytical methods for their quantification in various matrices.[4][5] Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for the precise and accurate quantification of organic molecules, including parabens. This technique utilizes isotopically labeled internal standards that are chemically identical to the target analytes but differ in mass.[6][7] This allows for the correction of matrix effects and variations during sample preparation and analysis, leading to highly reliable results.[6][7][8]

This application note provides a detailed protocol for the quantification of common parabens (methyl-, ethyl-, propyl-, and butylparaben) in diverse sample matrices using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled analog of the analyte (internal standard) to the sample at the beginning of the analytical procedure.[6][7] The internal standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, irrespective of sample losses during the procedure.

Experimental Protocols

Materials and Reagents

-

Standards: Native and isotopically labeled (e.g., ¹³C₆- or D₄-labeled) standards of methylparaben, ethylparaben, propylparaben, and butylparaben.

-

Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.[9]

-

Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.[10]

-

Other Reagents: Trichloroacetic acid (optional, for protein precipitation).[11]

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for common sample types.

1. Cosmetic and Personal Care Products (Creams, Lotions, Shampoos): [7][9][12]

-

Weigh approximately 0.1 g of the homogenized sample into a centrifuge tube.[13]

-

Add a known amount of the isotopically labeled internal standard mixture.

-

Add 10 mL of a suitable extraction solvent (e.g., methanol or a 1:1 mixture of methanol and acetonitrile).[7][9][13]

-

Vortex the mixture vigorously for 1-2 minutes.

-

Sonciate the sample for 10-15 minutes to ensure complete extraction.[7][9][13]

-

Centrifuge the sample at a high speed (e.g., 8000 x g) for 10 minutes.[7][9]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

-

Pipette 100 µL of the urine sample into a microcentrifuge tube.[14]

-

Add the isotopically labeled internal standard mixture.

-

For total paraben concentration (free and conjugated), add a β-glucuronidase/sulfatase enzyme solution and incubate to deconjugate the metabolites.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.

-

Condition an Oasis HLB SPE cartridge with methanol followed by water.[10]

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the parabens with methanol or acetonitrile.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. Serum/Plasma Samples: [5][15]

-

To 200 µL of serum or plasma, add the isotopically labeled internal standards.

-

Perform protein precipitation by adding a solvent like acetonitrile or trichloroacetic acid.[3][11]

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected for analysis or subjected to further cleanup by SPE as described for urine samples.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is typical.[9]

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 2 - 10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for parabens.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for each native paraben and its corresponding isotopically labeled internal standard are monitored.

Data Presentation

The following tables summarize typical quantitative data obtained from IDMS methods for paraben analysis.

Table 1: Typical LC-MS/MS Method Performance for Paraben Quantification

| Parameter | Methylparaben | Ethylparaben | Propylparaben | Butylparaben | Reference |

| LOD (ng/mL) | 0.2 - 1.0 | 0.2 - 1.0 | 0.2 - 0.5 | 0.2 - 0.5 | [4][11][14] |

| LOQ (ng/mL) | 0.5 - 1.0 | 0.5 - 1.0 | 0.2 - 0.6 | 0.5 - 0.6 | [4][8][11] |

| Linearity (R²) | >0.99 | >0.99 | >0.99 | >0.99 | [4][6][7][9] |

| Recovery (%) | 95.7 - 102.0 | 95.7 - 102.0 | 95.7 - 102.0 | 95.7 - 102.0 | [4][6][7] |

| Precision (RSD %) | <10 | <10 | <10 | <10 | [4][8] |

Table 2: Example MRM Transitions for Paraben Analysis (Negative Ion Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Methylparaben | 151.1 | 92.1 |

| ¹³C₆-Methylparaben | 157.1 | 98.1 |

| Ethylparaben | 165.1 | 92.1 |

| ¹³C₆-Ethylparaben | 171.1 | 98.1 |

| Propylparaben | 179.1 | 92.1 |

| ¹³C₆-Propylparaben | 185.1 | 98.1 |

| Butylparaben | 193.1 | 92.1 |

| ¹³C₆-Butylparaben | 199.1 | 98.1 |

Mandatory Visualizations

Caption: General experimental workflow for paraben quantification by IDMS.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Conclusion

Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the quantification of parabens in a wide range of sample matrices. The use of isotopically labeled internal standards effectively compensates for matrix effects and procedural losses, ensuring high accuracy and precision. The detailed protocols and performance data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and sensitive IDMS methods for paraben analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Parabens and Their Metabolites in Seminal Plasma from Chinese Men by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of parabens in serum by liquid chromatography-tandem mass spectrometry: Correlation with lipstick use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid determination of parabens in personal care products by stable isotope GC-MS/MS with dynamic selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]

- 11. Development and validation of a new method for determination of methylparaben in Iran market infant formulae by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn3.f-cdn.com [cdn3.f-cdn.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note and Protocol: Analysis of Parabens in Environmental Water Samples using Isobutylparaben-d4

Introduction

Parabens are a group of alkyl esters of p-hydroxybenzoic acid widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial properties.[1][2] Their widespread use leads to their continuous release into the environment, and they are now frequently detected in various water matrices, including rivers, wastewater, and drinking water.[1] Concerns over the potential endocrine-disrupting effects of parabens have necessitated the development of sensitive and reliable analytical methods for their monitoring in environmental samples.[1][3]

This application note describes a robust and sensitive method for the determination of common parabens (methylparaben, ethylparaben, propylparaben, and butylparaben) in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by analysis using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). To ensure high accuracy and precision, isobutylparaben-d4, a deuterium-labeled stable isotope, is employed as an internal standard to compensate for matrix effects and variations during sample preparation and analysis.[4]

Materials and Reagents

-

Standards: Methylparaben, Ethylparaben, Propylparaben, Butylparaben, and this compound (internal standard).

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium acetate.

-

SPE Cartridges: C18 bonded-phase cartridges.

-

Filters: 0.45 µm syringe filters.

-

Glassware: Volumetric flasks, vials, and pipettes.

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Solid-phase extraction manifold.

-

Nitrogen evaporator.

-

Vortex mixer.

-

Analytical balance.

-

Experimental Protocols

1. Standard Solution Preparation

-

Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of each paraben standard and this compound in 10 mL of methanol in separate volumetric flasks.

-

Working Standard Mixture (10 mg/L): Prepare a mixed working standard solution containing all target parabens by diluting the stock solutions with methanol.

-

Internal Standard Spiking Solution (1 mg/L): Dilute the this compound stock solution with methanol.

-

Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the working standard mixture with methanol/water (50:50, v/v). Each calibration standard should be spiked with the internal standard spiking solution to a final concentration of 10 µg/L.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to pH 3 with formic acid and store at 4°C until extraction.

-

Spiking: To a 100 mL water sample, add a known amount of the this compound internal standard spiking solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained parabens with 5 mL of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of methanol/water (50:50, v/v), vortex, and filter through a 0.45 µm syringe filter into an autosampler vial.

3. Instrumental Analysis: UHPLC-MS/MS

-

UHPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of all target parabens. For example, start with 95% A, hold for 1 min, then ramp to 5% A over 8 min, hold for 2 min, and return to initial conditions.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor and product ions for each paraben and the internal standard must be determined.

-

Data Presentation

Table 1: Summary of Quantitative Data for Paraben Analysis in Water Samples

| Analyte | Method | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |

| Methylparaben | UHPLC-MS/MS | 0.04 | 0.82 | 85-110 | [5] |

| Ethylparaben | UHPLC-MS/MS | 0.04 | 0.82 | 85-110 | [5] |

| Propylparaben | UHPLC-MS/MS | 0.04 | 0.82 | 85-110 | [5] |

| Butylparaben | UHPLC-MS/MS | 0.04 | 0.82 | 85-110 | [5] |

| Methylparaben | UHPLC-TOF/MS | <18 | - | ~60 | [6] |

| Ethylparaben | UHPLC-TOF/MS | <18 | - | ~60 | [6] |

| Propylparaben | UHPLC-TOF/MS | <18 | - | ~60 | [6] |

| n-Butylparaben | UHPLC-TOF/MS | <18 | - | ~60 | [6] |

| Ethylparaben | HPLC-UV | 200-400 | 700-1400 | 86.1-110.8 | [2] |

| Propylparaben | HPLC-UV | 200-400 | 700-1400 | 86.1-110.8 | [2] |

| Butylparaben | HPLC-UV | 200-400 | 700-1400 | 86.1-110.8 | [2] |

| Benzylparaben | HPLC-UV | 200-400 | 700-1400 | 86.1-110.8 | [2] |

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. [Analysis of parabens in environmental water samples by covalent organic framework-based magnetic solid-phase extraction-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trace analysis of parabens preservatives in drinking water treatment sludge, treated, and mineral water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Determination of Parabens in Water Samples by Ultra-high Performance Liquid Chromatography Coupled to Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Isobutylparaben in Cosmetic Products Using Isotope Dilution LC-MS/MS with Isobutylparaben-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutylparaben is an ester of p-hydroxybenzoic acid widely used as a preservative in cosmetic products due to its antimicrobial properties. Regulatory bodies worldwide have established maximum permitted concentration levels for parabens in cosmetics, making their accurate quantification crucial for product safety and compliance. This application note details a robust and sensitive method for the quantification of isobutylparaben in various cosmetic matrices using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard, Isobutylparaben-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The method involves the extraction of isobutylparaben and the internal standard, this compound, from the cosmetic product matrix. The extract is then analyzed by UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The chromatographic system separates isobutylparaben from other matrix components, and the mass spectrometer provides selective detection and quantification. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of isobutylparaben in the sample, effectively minimizing analytical errors.

Experimental Protocols

Materials and Reagents

-

Isobutylparaben certified reference standard

-

This compound certified reference standard

-

LC-MS grade acetonitrile

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (≥98%)

-

Cosmetic product samples (e.g., lotion, cream, foundation)

-

0.22 µm syringe filters (PTFE or equivalent)

Instrumentation

-

UPLC system equipped with a binary solvent manager and a sample manager

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

UPLC Column: C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

Preparation of Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of isobutylparaben and this compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions with methanol to prepare an intermediate solution containing 10 µg/mL of isobutylparaben.

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with methanol to prepare a 1 µg/mL internal standard spiking solution.

Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amount of the intermediate standard solution into a blank matrix extract (if available) or methanol/water (50:50, v/v). A typical calibration range is 1-500 ng/mL. Add a constant amount of the internal standard spiking solution to each calibration standard.

Sample Preparation Protocol

-

Accurately weigh 0.1 g of the cosmetic product into a 15 mL polypropylene centrifuge tube.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 5 mL of acetonitrile.

-

Vortex for 2 minutes to ensure thorough mixing and dispersion of the sample.

-

Sonicate for 15 minutes in an ultrasonic water bath.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

-

The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Parameters

UPLC Conditions:

| Parameter | Value |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 1 |

Table 1: UPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

MS/MS Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Isobutylparaben and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Isobutylparaben | 193.1 | 92.1 | 0.1 | 25 | 20 |